N-[(1-ethyl-1H-pyrazol-3-yl)methyl]-1,3-dimethyl-1H-pyrazol-5-amine
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Overview
Description
N-[(1-ethyl-1H-pyrazol-3-yl)methyl]-1,3-dimethyl-1H-pyrazol-5-amine is a compound belonging to the pyrazole family, which is characterized by a five-membered ring containing two nitrogen atoms.
Preparation Methods
The synthesis of N-[(1-ethyl-1H-pyrazol-3-yl)methyl]-1,3-dimethyl-1H-pyrazol-5-amine typically involves the condensation of 1,3-dielectrophilic nitriles with hydrazines . This pathway is efficient and straightforward, often carried out under mild reaction conditions. Industrial production methods may involve the use of heterogeneous catalytic systems, ligand-free systems, or eco-friendly methodologies such as ultrasound and microwave-assisted reactions .
Chemical Reactions Analysis
N-[(1-ethyl-1H-pyrazol-3-yl)methyl]-1,3-dimethyl-1H-pyrazol-5-amine undergoes various types of chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions typically involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Common reagents for substitution reactions include halogens and nucleophiles like amines or thiols.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding pyrazole oxides, while substitution reactions can introduce various functional groups into the pyrazole ring .
Scientific Research Applications
N-[(1-ethyl-1H-pyrazol-3-yl)methyl]-1,3-dimethyl-1H-pyrazol-5-amine has a wide range of scientific research applications:
Chemistry: It serves as a versatile scaffold for the synthesis of more complex heterocyclic systems.
Biology: Pyrazole derivatives are known for their antimicrobial, anti-inflammatory, and anticancer activities.
Mechanism of Action
The mechanism of action of N-[(1-ethyl-1H-pyrazol-3-yl)methyl]-1,3-dimethyl-1H-pyrazol-5-amine involves its interaction with specific molecular targets and pathways. Pyrazole derivatives often act by inhibiting enzymes or receptors involved in various biological processes. For example, they may inhibit cyclooxygenase enzymes, leading to anti-inflammatory effects . The exact molecular targets and pathways depend on the specific structure and functional groups present in the compound.
Comparison with Similar Compounds
N-[(1-ethyl-1H-pyrazol-3-yl)methyl]-1,3-dimethyl-1H-pyrazol-5-amine can be compared with other pyrazole derivatives, such as:
- 1-Phenyl-3-methyl-1H-pyrazol-5-amine
- 3,5-Dimethyl-1H-pyrazole
- 1-(2,4-Difluorophenyl)ethyl-3-(3-methyl-1H-pyrazol-5-yl)imidazo[1,2-b]pyridazin-6-amine
These compounds share the pyrazole core structure but differ in their substituents, leading to variations in their biological activities and applications. The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties .
Properties
Molecular Formula |
C11H17N5 |
---|---|
Molecular Weight |
219.29 g/mol |
IUPAC Name |
N-[(1-ethylpyrazol-3-yl)methyl]-2,5-dimethylpyrazol-3-amine |
InChI |
InChI=1S/C11H17N5/c1-4-16-6-5-10(14-16)8-12-11-7-9(2)13-15(11)3/h5-7,12H,4,8H2,1-3H3 |
InChI Key |
KJDYLIPNBRBAOH-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=CC(=N1)CNC2=CC(=NN2C)C |
Origin of Product |
United States |
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